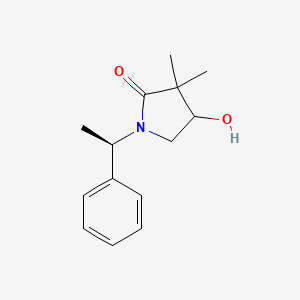

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

描述

4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a substituted amine with a diketone or keto-ester, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.

化学反应分析

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain amides or carboxylic acids. For example:

-

Acid-catalyzed hydrolysis : Cleavage of the lactam ring generates 4-hydroxy-3,3-dimethylpentanoic acid derivatives, with the phenylethyl group remaining intact .

-

Base-mediated ring-opening : Strong bases like NaOH in aqueous methanol induce decarboxylation-alkylation pathways, forming 2-alkylpyrrolidines .

Table 1 : Hydrolysis Conditions and Products

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux | 4-Hydroxy-3,3-dimethylpentanamide | 48–62% | |

| NaOH/MeOH–H₂O, 60°C | 2-Phenethyl-2-methylpyrrolidine | 66–74% |

Oxidation and Reduction Pathways

The C-4 hydroxyl group and lactam carbonyl are key sites for redox transformations:

-

Oxidation : Treatment with (diacetoxyiodo)benzene (DIB) and iodine under visible light induces oxidative decarboxylation, forming α-acetoxypyrrolidines .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, yielding 3,3-dimethyl-4-hydroxypyrrolidine derivatives .

Notable Observations :

-

Steric hindrance from the 3,3-dimethyl groups slows reduction kinetics compared to unsubstituted pyrrolidinones.

-

The (R)-1-phenylethyl substituent remains unaffected under mild hydrogenation conditions .

Rearrangement Reactions

Intramolecular rearrangements dominate under specific catalytic conditions:

-

1,3-Hydroxy shift : In polar aprotic solvents (e.g., DMSO), the hydroxyl group migrates from C-4 to C-5, forming 5-hydroxy-1H-pyrrol-2(5H)-ones .

-

Radical-mediated scission : Radical initiators like AIBN promote C4–C5 bond cleavage, yielding β-amino aldehydes that undergo reductive amination to δ-lactams .

Mechanistic Insight :

The stereoelectronic effects of the 3,3-dimethyl groups favor cis-2,4-disubstituted intermediates during rearrangements .

Functionalization of the Phenylethyl Group

The aromatic side chain undergoes selective modifications:

-

Hydrogenolysis : Pd/C-mediated cleavage removes the benzyl group, yielding des-phenyl analogs .

-

Electrophilic substitution : Nitration or halogenation at the para-position occurs under mild conditions (HNO₃/AcOH or NXS) .

Stability and Side Reactions

-

Thermal degradation : Prolonged heating (>150°C) induces lactam ring contraction to β-lactams .

-

Epimerization : Racemization at the C-1 phenylethyl center occurs under strongly acidic conditions (pH < 2) .

This compound’s reactivity is defined by its lactam core, hydroxyl group, and chiral phenylethyl substituent, enabling applications in asymmetric catalysis and complex molecule synthesis. Further studies are needed to explore its potential in photoredox catalysis and C–H functionalization.

科学研究应用

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been optimized for higher yields and purity. Various reaction conditions have been evaluated to enhance the efficiency of the synthesis process. Notably, the use of NaOH as a catalyst in solvent-free conditions has yielded impressive results, achieving purities above 90% .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring can significantly influence the biological activity of this compound. The presence of the hydroxy group and the dimethyl substitution at the 3-position enhances its interaction with biological targets, potentially increasing its efficacy as a drug candidate .

Pharmacology

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. These compounds are believed to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression. The pharmacological profile suggests potential use in treating neurodegenerative diseases .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Therapeutic Applications

Cancer Research

The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point of research. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is thought to be mediated through the modulation of specific signaling pathways .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis optimization | Yields >90% using NaOH catalyst |

| Pharmacology | Neuroprotective effects | Modulates neurotransmitter systems |

| Antimicrobial Activity | Effectiveness against bacterial strains | Demonstrated significant antimicrobial activity |

| Cancer Research | Tumor growth inhibition | Induces apoptosis in cancer cells |

| Cosmetic Applications | Antioxidant properties | Potential use in anti-aging skincare products |

Case Study 1: Neuroprotective Mechanism

In a study investigating the neuroprotective effects of pyrrolidine derivatives, researchers found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic role in neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further exploration into its potential as a new antimicrobial agent.

作用机制

The mechanism of action of 4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

相似化合物的比较

Similar Compounds

4-Hydroxy-2-pyrrolidinone: A simpler analog with similar structural features.

3,3-Dimethyl-2-pyrrolidinone: Lacks the hydroxyl and phenylethyl groups but shares the pyrrolidinone core.

1-Phenylethyl-2-pyrrolidinone: Contains the phenylethyl group but differs in other substituents.

Uniqueness

4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

生物活性

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group and a dimethyl substituent, alongside a phenylethyl moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen in its structure, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition.

- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of this compound:

- Antidepressant-like Effects : In animal models, administration of the compound resulted in significant antidepressant-like behavior in forced swim tests, suggesting its potential application in treating depression .

- Cognitive Enhancement : In cognitive tests, the compound improved memory retention and learning capabilities in rodents, indicating its neuroprotective properties .

Data Table: Biological Activities

Case Study 1: Antidepressant Effects

A study involving chronic administration of this compound demonstrated a marked decrease in depressive behaviors in a mouse model induced by chronic stress. The results indicated that the compound's mechanism may involve modulation of the serotonergic system.

Case Study 2: Cognitive Function

In another investigation focusing on cognitive decline models (e.g., scopolamine-induced amnesia), the compound showed promise as a cognitive enhancer. The treated group exhibited improved performance on memory tasks compared to control groups, suggesting potential use in age-related cognitive decline therapies.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidin-2-one core in 4-hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one?

Methodological Answer: The synthesis typically involves enantioselective alkylation and cyclization. For example, introducing the (R)-1-phenylethyl group via chiral resolution or asymmetric catalysis, followed by cyclization under acidic conditions. A related method for pyrrolidin-2-one derivatives uses HCl-mediated salt formation and heating to 50°C to achieve ring closure and crystallization . Key steps include controlling stereochemistry at the 3,3-dimethyl and hydroxy positions using protecting groups (e.g., trityl for hydroxy protection) .

Q. How can the stereochemical configuration of the (R)-1-phenylethyl substituent be confirmed?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or NMR analysis with chiral shift reagents can resolve enantiomers. X-ray powder diffraction (XRPD) is definitive for solid-state confirmation, as demonstrated in structural studies of similar pyrrolidin-2-one derivatives, where characteristic peaks (e.g., 2θ = 8.9°, 12.5°) correlate with the (R)-configuration .

Q. What analytical methods are suitable for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase gradient of acetonitrile/water + 0.1% trifluoroacetic acid.

- FTIR : Confirm functional groups (e.g., hydroxy stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- Karl Fischer (KF) Titration : Quantify residual water (<0.5% w/w) to ensure hygroscopic stability .

Q. What safety precautions are critical during handling?

Methodological Answer: Based on structurally related compounds (e.g., 4-amino-pyrrolidin-2-one derivatives), assume GHS hazards:

- H315/H319 : Wear nitrile gloves and goggles to avoid skin/eye irritation.

- H335 : Use fume hoods to prevent respiratory exposure.

- First Aid : Immediate rinsing for eye/skin contact (15 min) and medical consultation for ingestion .

Q. Which spectral techniques are essential for structural characterization?

Methodological Answer:

- 1H/13C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175 ppm), aromatic protons (δ 7.2–7.4 ppm), and hydroxy proton (δ ~5.5 ppm, broad).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 262.1912 (C14H19NO2) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high (R)-enantiomeric excess (ee)?

Methodological Answer: Use chiral auxiliaries (e.g., (S)-trityloxymethyl groups) or asymmetric catalysis (e.g., Ru-BINAP complexes). A reported method achieves >95% ee via kinetic resolution during salt formation with HCl, followed by recrystallization . Monitor ee using chiral HPLC with a Daicel® CHIRALCEL OD-H column.

Q. What structure-activity relationships (SAR) are observed when modifying the 3,3-dimethyl or 4-hydroxy groups?

Methodological Answer: Studies on pyrrolidin-2-one analogs show:

- 3,3-Dimethyl : Enhances metabolic stability by reducing cytochrome P450 oxidation.

- 4-Hydroxy : Critical for hydrogen bonding with target receptors (e.g., CRF-1 antagonists). Replacements with methoxy or acetyloxy groups diminish activity .

Q. How should conflicting data on reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

- Reproducibility : Standardize reaction conditions (e.g., temperature, solvent purity).

- Cross-Validation : Use orthogonal methods (e.g., XRPD for crystallinity, 2D NMR for stereochemistry) .

- Byproduct Analysis : LC-MS to identify side products (e.g., diastereomers from incomplete resolution) .

Q. What thermal stability studies are recommended for this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition onset (>200°C for similar pyrrolidinones). Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions (e.g., endothermic peaks at ~150°C) .

Q. How does the steric bulk of the (R)-1-phenylethyl group influence crystallization behavior?

Methodological Answer: XRPD data for analogous compounds show that bulky substituents (e.g., trityl groups) promote ordered crystal lattices. Compare diffraction patterns with computational models (e.g., Mercury® software) to predict packing efficiency .

属性

IUPAC Name |

4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXMLZVUBYPCIG-RWANSRKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。